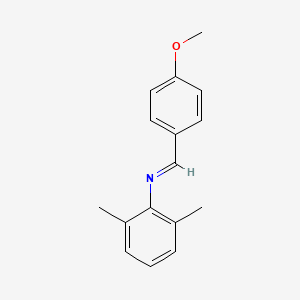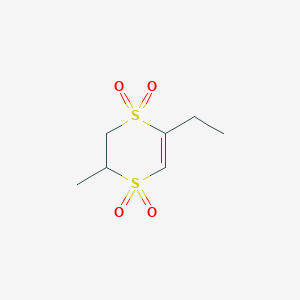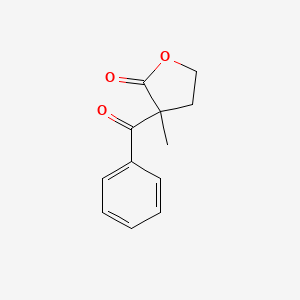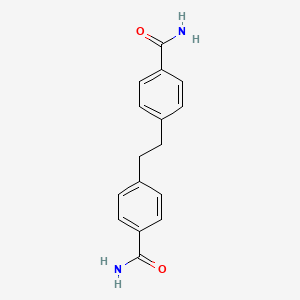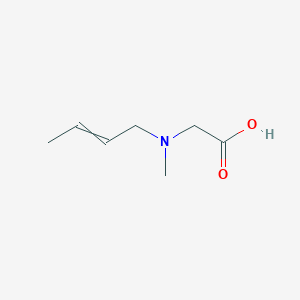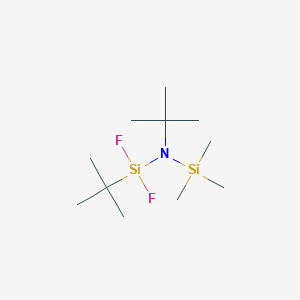
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of tert-butyl, difluoro, and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine typically involves the reaction of tert-butylamine with difluorosilane and trimethylsilyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The process involves the following steps:
Reaction of tert-butylamine with difluorosilane: This step forms an intermediate compound.
Addition of trimethylsilyl chloride: This step completes the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine exerts its effects involves interactions with various molecular targets. The presence of difluoro and trimethylsilyl groups allows the compound to participate in unique chemical reactions, influencing pathways related to silicon chemistry. The exact molecular targets and pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-1,1,1-trifluoro-N-(trimethylsilyl)silanamine
- N-(tert-butyl)-N-(1-chloro-1,1-dimethylsilyl)amine
Uniqueness
N,1-Di-tert-butyl-1,1-difluoro-N-(trimethylsilyl)silanamine is unique due to the combination of tert-butyl, difluoro, and trimethylsilyl groups. This combination imparts specific chemical properties that differentiate it from other similar compounds. For example, the presence of difluoro groups enhances its reactivity in certain chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
60253-78-3 |
|---|---|
Molekularformel |
C11H27F2NSi2 |
Molekulargewicht |
267.51 g/mol |
IUPAC-Name |
N-[tert-butyl(difluoro)silyl]-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C11H27F2NSi2/c1-10(2,3)14(15(7,8)9)16(12,13)11(4,5)6/h1-9H3 |
InChI-Schlüssel |
WPXFVVKSEIXDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N([Si](C)(C)C)[Si](C(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


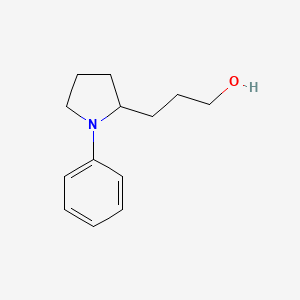
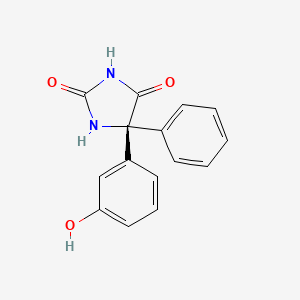
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
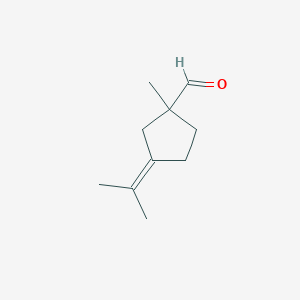

![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
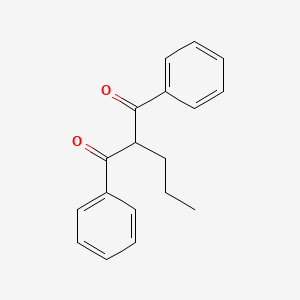
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
